[3-Methyl-4-(4-methylphenyl)piperazin-1-yl](4-nitrophenyl)methanone
Overview
Description
[3-Methyl-4-(4-methylphenyl)piperazin-1-yl](4-nitrophenyl)methanone is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methyl group, a methylphenyl group, and a nitrobenzoyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(4-methylphenyl)piperazin-1-yl](4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the methyl group: This step involves the alkylation of the piperazine ring using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the methylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the piperazine ring is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Introduction of the nitrobenzoyl group: This step involves the acylation of the piperazine ring with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(4-methylphenyl)piperazin-1-yl](4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or metal hydrides such as lithium aluminum hydride.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols in the presence of appropriate catalysts or bases.
Major Products Formed
Reduction of the nitro group: Formation of 2-methyl-1-(4-methylphenyl)-4-(4-aminobenzoyl)piperazine.
Oxidation of the methyl group: Formation of corresponding carboxylic acids or aldehydes.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[3-Methyl-4-(4-methylphenyl)piperazin-1-yl](4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(4-methylphenyl)piperazin-1-yl](4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)piperazine: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
4-(4-nitrobenzoyl)piperazine: Lacks the methyl and methylphenyl groups, resulting in different chemical and biological properties.
2-methyl-1-(4-methylphenyl)piperazine:
Uniqueness
[3-Methyl-4-(4-methylphenyl)piperazin-1-yl](4-nitrophenyl)methanone is unique due to the presence of both the nitrobenzoyl and methylphenyl groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-7-17(8-4-14)21-12-11-20(13-15(21)2)19(23)16-5-9-18(10-6-16)22(24)25/h3-10,15H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYRWNCLHKMPAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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